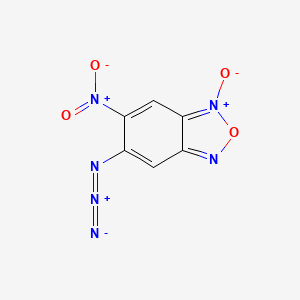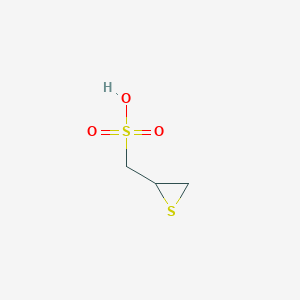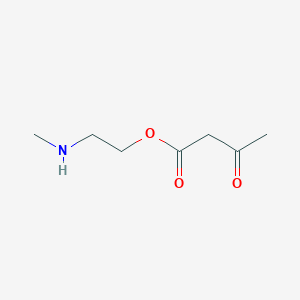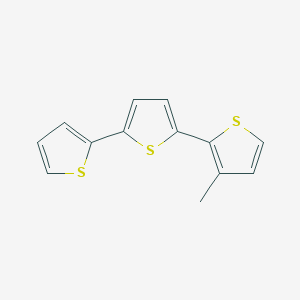![molecular formula C16H28ClNO B14314584 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile CAS No. 113661-86-2](/img/structure/B14314584.png)
2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chloro group, a heptyloxy group, and a carbonitrile group attached to a cyclohexane ring. The molecular formula for this compound is C15H26ClNO.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-1-methylcyclohexane with heptyloxy methanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
Nucleophilic Substitution: Products include alcohols, amines, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2-methylpropane
- 2-Chloro-2-methylpentane
- 2-Chloro-2-methylhexane
Uniqueness
Compared to similar compounds, 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules.
Propiedades
Número CAS |
113661-86-2 |
|---|---|
Fórmula molecular |
C16H28ClNO |
Peso molecular |
285.9 g/mol |
Nombre IUPAC |
2-chloro-2-(heptoxymethyl)-1-methylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H28ClNO/c1-3-4-5-6-9-12-19-14-16(17)11-8-7-10-15(16,2)13-18/h3-12,14H2,1-2H3 |
Clave InChI |
JXQHWTFIFLANAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCC1(CCCCC1(C)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)




![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)


![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)

![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
